2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinazolin-4-amine
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Overview
Description
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: 2,4-dichloroaniline and 3-nitrobenzaldehyde.
Condensation Reaction: The initial step involves the condensation of 2,4-dichloroaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst.
Cyclization: The intermediate product undergoes cyclization to form the quinazoline ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinazolin-4-amine: Known for its unique combination of dichloro and nitro groups.
2-(2,4-dichlorophenyl)quinazolin-4-amine: Lacks the nitro group, which may affect its biological activity.
N-(3-nitrophenyl)quinazolin-4-amine: Lacks the dichloro groups, which may influence its chemical reactivity.
Uniqueness
The presence of both dichloro and nitro groups in this compound makes it unique compared to other similar compounds. These functional groups can significantly impact its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H12Cl2N4O2 |
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Molecular Weight |
411.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H12Cl2N4O2/c21-12-8-9-15(17(22)10-12)19-24-18-7-2-1-6-16(18)20(25-19)23-13-4-3-5-14(11-13)26(27)28/h1-11H,(H,23,24,25) |
InChI Key |
HHEBUZXMKAPUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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